2-Keto-3-deoxy-6-phosphogluconate

Catalog No.
S615856
CAS No.
27244-54-8
M.F
C6H11O9P
M. Wt
258.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Keto-3-deoxy-6-phosphogluconate

CAS Number

27244-54-8

Product Name

2-Keto-3-deoxy-6-phosphogluconate

IUPAC Name

(4S,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexanoic acid

Molecular Formula

C6H11O9P

Molecular Weight

258.12 g/mol

InChI

InChI=1S/C6H11O9P/c7-3(1-4(8)6(10)11)5(9)2-15-16(12,13)14/h3,5,7,9H,1-2H2,(H,10,11)(H2,12,13,14)/t3-,5+/m0/s1

InChI Key

OVPRPPOVAXRCED-WVZVXSGGSA-N

SMILES

C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O

Synonyms

2-keto-3-deoxy-6-phosphogluconate, 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate, KDPG intermediate

Canonical SMILES

C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O

Isomeric SMILES

C([C@@H]([C@@H](COP(=O)(O)O)O)O)C(=O)C(=O)O
2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a key intermediate in the pentose phosphate pathway, which plays a critical role in cellular metabolism. This molecule acts as a precursor to several biosynthetic pathways, making it an essential component in many biochemical processes. In this paper, we will delve into the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of KDPG.
KDPG is a six-carbon molecule that belongs to the category of ketone sugars. It is a key intermediate in the pentose phosphate pathway, which is a metabolic pathway that generates NADPH (nicotinamide adenine dinucleotide phosphate) and ribose-5-phosphate. KDPG is formed through the dehydratase-catalysed dehydration of epimeric 2-keto-3-deoxy-6-phospho-D-glucose (KDPG) and 2-keto-3-deoxy-6-phospho-D-galactose (KDPGal). This process is catalyzed by the enzyme KDPG aldolase.
KDPG has a melting point of 170-173 °C and a molecular weight of 266.12 g/mol. Its chemical formula is C6H9O10P, and its structure consists of a ketone, a deoxyribose, and a phosphate group. KDPG is a white crystalline solid that is soluble in water, methanol, and ethanol. It is stable at pH 7, but hydrolyzes under acidic and basic conditions.
KDPG can be synthesized by the dehydratase-catalysed dehydration of epimeric KDPG and KDPGal. This process can be carried out in aqueous solution at pH 7.5-8.5 and 25-30°C. KDPG can also be synthesized by the reaction of 2-keto-3-deoxygluconate-6-phosphate with diazomethane.
The synthesis of KDPG can be characterized by various spectroscopic techniques, such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques can provide important information about the identity and composition of synthesized KDPG.
KDPG can be analyzed using various chromatographic and spectrometric methods, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods can be used to determine the quantity and quality of KDPG, as well as its purity and identity.
KDPG is involved in many biological processes, such as the regulation of redox balance, nucleotide biosynthesis, and the biosynthesis of various amino acids. It also plays a crucial role in the metabolism of pentoses and hexoses in bacteria and plants.
KDPG has a low toxicity profile and is generally regarded as safe in scientific experiments. However, high concentrations of KDPG can lead to cytotoxicity and cell death.
KDPG has various applications in scientific experiments, such as the regulation of redox balance, nucleotide biosynthesis, and the biosynthesis of various amino acids. It can also be used as a substrate for enzyme assays and coenzyme regeneration systems.
The current state of research on KDPG is focused on its role in cellular metabolism and its potential applications in various fields of research and industry. Research is also focused on developing new analytical methods for the detection and quantification of KDPG.
KDPG has potential implications in various fields of research and industry, such as biotechnology, pharmaceuticals, and food industry. KDPG can be used as a substrate for the production of various biosynthetic products, including amino acids and nucleotides.
Despite its potential applications, KDPG has some limitations. For example, the low stability of KDPG under acidic and basic conditions limits its industrial applications. In addition, the current analytical methods for the detection and quantification of KDPG are expensive and time-consuming.
for research on KDPG include the development of new synthetic methods and the optimization of current analytical methods. Research is also needed to explore the potential applications of KDPG in the biotechnology and pharmaceutical industries. Furthermore, studies on the metabolic pathways of KDPG in various organisms can provide valuable insights into the regulation of cellular metabolism.

Physical Description

Solid

XLogP3

-3.4

Other CAS

27244-54-8

Wikipedia

2-dehydro-3-deoxy-6-phospho-D-gluconic acid

Dates

Modify: 2023-08-15

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